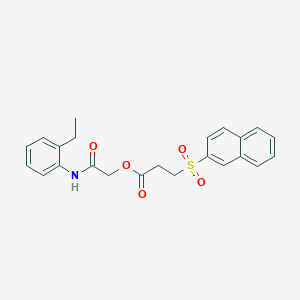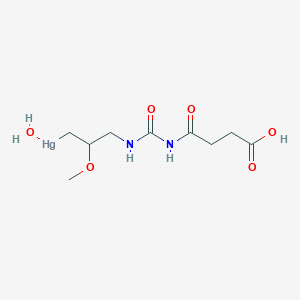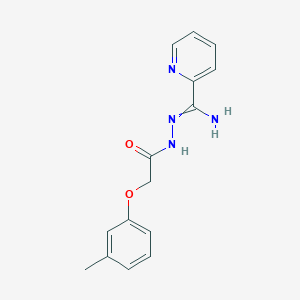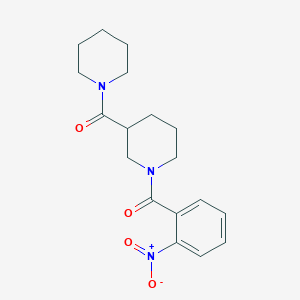
1-(1-Naphthoyl)-4-(2-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Naphthoyl)-4-(2-nitrobenzyl)piperazine, commonly known as NAP, is a chemical compound that belongs to the family of piperazine derivatives. NAP has gained significant attention in recent years due to its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and neurobiology.
Mechanism of Action
The exact mechanism of action of NAP is not fully understood. However, it is believed that NAP acts on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, serotonin, and gamma-aminobutyric acid (GABA). NAP has also been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
NAP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that NAP can inhibit the growth of cancer cells and reduce the replication of viral and bacterial pathogens. In vivo studies have shown that NAP can reduce anxiety-like behavior, improve cognitive function, and enhance neurogenesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NAP in lab experiments is its high purity and stability. NAP is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using NAP is its potential toxicity, which requires careful handling and storage.
Future Directions
There are several future directions for the research on NAP. One area of interest is the development of NAP-based drugs for the treatment of various diseases, including cancer, viral infections, and neurological disorders. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective and neuroregenerative properties of NAP. Additionally, the potential use of NAP as a diagnostic tool for various diseases is also an area of interest for future research.
Conclusion:
In conclusion, NAP is a promising compound with potential therapeutic applications in various fields of science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of NAP have been discussed in this paper. Further research on NAP is needed to fully understand its potential as a therapeutic agent and diagnostic tool.
Synthesis Methods
The synthesis of NAP involves the reaction of 1-naphthoyl chloride with 2-nitrobenzylamine in the presence of a base. The reaction yields NAP as a white solid with a melting point of 114-116°C. The purity of NAP can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Scientific Research Applications
The potential therapeutic applications of NAP have been extensively studied in various fields of science. In medicinal chemistry, NAP has been investigated for its anticancer, antiviral, and antibacterial properties. In pharmacology, NAP has been shown to have anxiolytic, antipsychotic, and antidepressant effects. In neurobiology, NAP has been studied for its neuroprotective and neuroregenerative properties.
properties
Molecular Formula |
C22H21N3O3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
naphthalen-1-yl-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H21N3O3/c26-22(20-10-5-8-17-6-1-3-9-19(17)20)24-14-12-23(13-15-24)16-18-7-2-4-11-21(18)25(27)28/h1-11H,12-16H2 |
InChI Key |
RSMVEYQASCDOBT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229437.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229439.png)
![5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229441.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)


![2-Fluorobenzyl 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoate](/img/structure/B229446.png)

![N-[[amino(pyridin-4-yl)methylidene]amino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B229448.png)
![N-[[amino(pyridin-2-yl)methylidene]amino]-2-(4-bromophenoxy)acetamide](/img/structure/B229449.png)

methanone](/img/structure/B229471.png)
![(4-Methylpiperazin-1-yl){1-[(2-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229472.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229473.png)